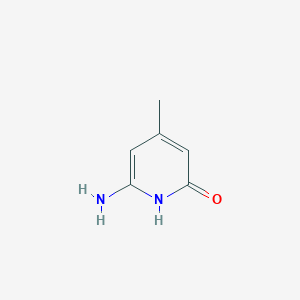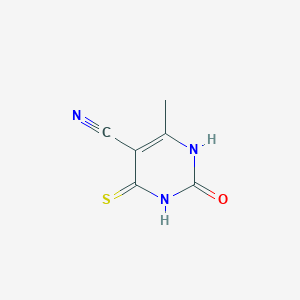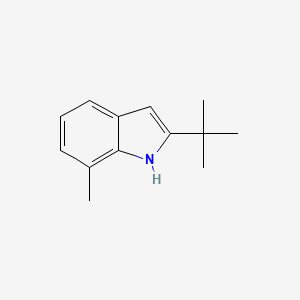
3-(1H-pyrazol-4-yl)benzoic Acid
概要
説明
3-(1H-pyrazol-4-yl)benzoic acid is an organic compound with the molecular formula C10H8N2O2. It is a white solid that is soluble in some organic solvents such as dimethyl sulfoxide and dichloromethane . This compound is a derivative of benzoic acid, where the carboxyl group is substituted with a pyrazole ring at the 4-position. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.
作用機序
Target of Action
3-(1H-pyrazol-4-yl)benzoic Acid is a gene product that belongs to the group of hydroxylases . It has been shown to be involved in hydrogen bonding and protein synthesis . It is also a part of the transcriptional regulation mechanism, which is important for cell division and cancer .
Mode of Action
The compound interacts with its targets by forming hydrogen bonds, which are crucial for protein synthesis . It also plays a role in the transcriptional regulation mechanism, which is vital for cell division and cancer . Furthermore, it has immunomodulatory effects, which are due to its ability to inhibit the production of inflammatory cytokines .
Biochemical Pathways
The compound affects the biochemical pathways related to protein synthesis and transcriptional regulation . These pathways are crucial for cell division and the development of cancer . The compound’s immunomodulatory effects also influence the production of inflammatory cytokines .
Result of Action
The compound’s action results in the inhibition of inflammatory cytokine production, which can have anti-inflammatory effects . It also affects protein synthesis and transcriptional regulation, which can influence cell division and potentially have anti-cancer effects .
生化学分析
Biochemical Properties
3-(1H-pyrazol-4-yl)benzoic acid plays a significant role in biochemical reactions, particularly in hydrogen bonding and protein synthesis . It interacts with various enzymes and proteins, including hydroxylases and tyrosine kinases . These interactions are crucial for transcriptional regulation, cell division, and immunomodulatory effects. The compound’s ability to inhibit the production of inflammatory cytokines and tyrosine kinase activity makes it a potential candidate for anti-inflammatory treatments .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to inhibit the production of inflammatory cytokines, which can modulate immune responses and reduce inflammation . Additionally, it has been reported to have preventive effects on myocardial injury and brain edema following ischemia and reperfusion .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound binds to hydroxylases and tyrosine kinases, inhibiting their activity and subsequently reducing the production of inflammatory cytokines . This inhibition leads to a decrease in inflammation and modulation of immune responses. Additionally, the compound’s interaction with transcriptional regulators plays a role in cell division and cancer .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. It is typically stored in a sealed, dry environment at temperatures below -20°C to maintain its stability . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in reducing inflammation and modulating immune responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit the production of inflammatory cytokines and reduce inflammation . At higher doses, it may exhibit toxic or adverse effects. It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to hydrogen bonding and protein synthesis . It interacts with enzymes such as hydroxylases and tyrosine kinases, which play a role in transcriptional regulation and cell division . The compound’s effects on metabolic flux and metabolite levels are important considerations in understanding its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation within specific cellular compartments. Understanding the transport mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is important for understanding the compound’s role in cellular processes and its potential therapeutic applications .
準備方法
The synthesis of 3-(1H-pyrazol-4-yl)benzoic acid can be achieved through several routes. One common method involves the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole. This intermediate is then subjected to a palladium-catalyzed coupling reaction with benzoic acid to yield this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
化学反応の分析
3-(1H-pyrazol-4-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.
Substitution: The pyrazole ring and benzoic acid moiety can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. .
科学的研究の応用
3-(1H-pyrazol-4-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibitors and other biological interactions.
Industry: It is used in the production of various chemical products and materials
類似化合物との比較
3-(1H-pyrazol-4-yl)benzoic acid can be compared with other similar compounds, such as:
4-(1H-pyrazol-5-yl)benzoic acid: Similar structure but with the pyrazole ring at the 5-position.
3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid: Contains a phenyl group on the pyrazole ring.
2-(1H-pyrrol-1-yl)benzoic acid: Contains a pyrrole ring instead of a pyrazole ring. These compounds share similar chemical properties but differ in their specific reactivity and applications. .
特性
IUPAC Name |
3-(1H-pyrazol-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-3-1-2-7(4-8)9-5-11-12-6-9/h1-6H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSUQWZHUHROLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428319 | |
| Record name | 3-(1H-pyrazol-4-yl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002535-21-8 | |
| Record name | 3-(1H-pyrazol-4-yl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-Pyrazol-4-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


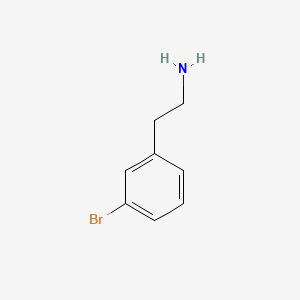

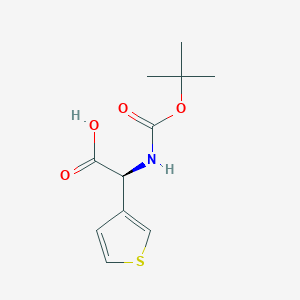
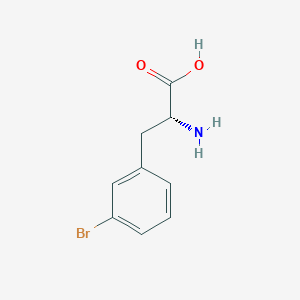
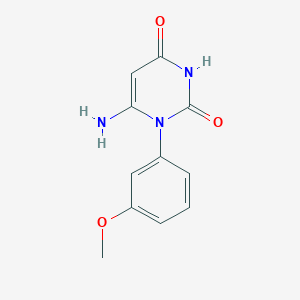
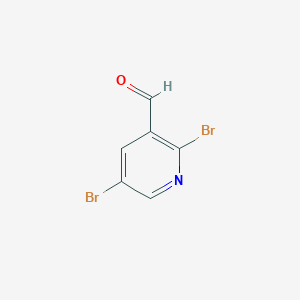
![5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde](/img/structure/B1277653.png)
